molecular formula C10H9F2NO4 B8051817 Ethyl 2,2-difluoro-2-(3-nitrophenyl)acetate CAS No. 1260657-68-8

Ethyl 2,2-difluoro-2-(3-nitrophenyl)acetate

Cat. No. B8051817
Key on ui cas rn: 1260657-68-8
M. Wt: 245.18 g/mol
InChI Key: DOFQZLCPHBQYCC-UHFFFAOYSA-N
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Patent
US09428499B2

Procedure details

To a solution of 1-iodo-3-nitrobenzene (1.450 g, 5.82 mmol) and ethyl 2-bromo-2,2-difluoroacetate (1.3 g, 6.40 mmol) in anhydrous DMSO (10 ml) was added Copper powder (0.740 g, 11.64 mmol). The mixture was purged with N2 and heated at 70° C. in a sealed vial for 17 h. After being cooled to room temperature, the reaction mixture was poured into 20% aqueous NH4Cl solution (100 mL) and was extracted with EtOAc (2×100 mL). The organic extract was washed with brine (2×30 mL), dried over Na2SO4 and concentrated. The residue was purified by flash chromatography to obtain ethyl 2,2-difluoro-2-(3-nitrophenyl)acetate (0.714 g).
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Copper
Quantity
0.74 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-:10])=[O:9])[CH:3]=1.Br[C:12]([F:19])([F:18])[C:13]([O:15][CH2:16][CH3:17])=[O:14]>CS(C)=O.[Cu]>[F:18][C:12]([F:19])([C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-:10])=[O:9])[CH:3]=1)[C:13]([O:15][CH2:16][CH3:17])=[O:14]

Inputs

Step One
Name
Quantity
1.45 g
Type
reactant
Smiles
IC1=CC(=CC=C1)[N+](=O)[O-]
Name
Quantity
1.3 g
Type
reactant
Smiles
BrC(C(=O)OCC)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)C
Name
Copper
Quantity
0.74 g
Type
catalyst
Smiles
[Cu]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was purged with N2
TEMPERATURE
Type
TEMPERATURE
Details
After being cooled to room temperature
ADDITION
Type
ADDITION
Details
the reaction mixture was poured into 20% aqueous NH4Cl solution (100 mL)
EXTRACTION
Type
EXTRACTION
Details
was extracted with EtOAc (2×100 mL)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with brine (2×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
FC(C(=O)OCC)(C1=CC(=CC=C1)[N+](=O)[O-])F
Measurements
Type Value Analysis
AMOUNT: MASS 0.714 g
YIELD: CALCULATEDPERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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